1-(3-Nitrophenyl)piperazine
Overview
Description
1-(3-Nitrophenyl)piperazine is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(3-Nitrophenyl)piperazine are the Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various biological functions, including the regulation of neurotransmitter release in the central and peripheral nervous system .
Mode of Action
This compound interacts with its targets by binding directly and selectively to these receptors . This interaction can cause changes in the physiological functions regulated by these receptors. For instance, it can modulate the release of neurotransmitters, which can have various effects on the body’s nervous system .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with its targets. For example, it can influence the histaminergic system, which is involved in various physiological functions such as sleep-wake regulation, cognitive processes, and energy balance . It can also affect the sigma-1 receptor pathway, which is involved in modulating the action of several neurotransmitters and has been implicated in various psychiatric disorders .
Pharmacokinetics
Based on its chemical structure, it can be predicted that it has good solubility, which can impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific receptors it targets and the physiological functions these receptors regulate. For instance, by targeting the Histamine H3 and Sigma-1 receptors, it can modulate neurotransmitter release, which can have various effects on the body’s nervous system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For example, the inclusion behaviors of this compound with 4-Sulfonatocalix [n]arenes were investigated by UV spectroscopy and fluorescence spectroscopy at different pH values .
Properties
IUPAC Name |
1-(3-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHZRIYUOZPKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375060 | |
Record name | 1-(3-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54054-85-2 | |
Record name | 1-(3-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Nitrophenyl)piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89TMR9UCV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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